(1Z)-N1-({3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE
Overview
Description
(1Z)-N1-({3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE is a nitrogen-containing heterocyclic compound This compound is notable for its complex structure, which includes a tetrazole ring and multiple methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1Z)-N1-({3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE typically involves the condensation of appropriate aromatic aldehydes with tetrazole derivatives under controlled conditions. The reaction is often catalyzed by acids or bases, and the temperature and solvent used can significantly affect the yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions. The use of continuous flow reactors and optimization of reaction parameters are common practices to enhance efficiency and scalability.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the methoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired substitution.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological macromolecules can provide insights into new therapeutic targets.
Medicine: In medicinal chemistry, this compound is studied for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (1Z)-N1-({3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Steviol Glycosides: Compounds responsible for the sweet taste of Stevia leaves.
Knoevenagel Condensation Products: Compounds formed through the Knoevenagel reaction.
Uniqueness: (1Z)-N1-({3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE is unique due to its combination of a tetrazole ring and multiple methoxy groups. This structure imparts distinct chemical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1-[(Z)-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]tetrazol-5-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c1-12-3-5-13(6-4-12)11-25-15-8-7-14(9-16(15)24-2)10-19-23-17(18)20-21-22-23/h3-10H,11H2,1-2H3,(H2,18,20,22)/b19-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPYNUSXFTYMNM-GRSHGNNSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C=NN3C(=NN=N3)N)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=N\N3C(=NN=N3)N)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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